2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 932320-91-7
Cat. No.: VC5010124
Molecular Formula: C19H16F3N3OS
Molecular Weight: 391.41
* For research use only. Not for human or veterinary use.
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide - 932320-91-7](/images/structure/VC5010124.png)
Specification
CAS No. | 932320-91-7 |
---|---|
Molecular Formula | C19H16F3N3OS |
Molecular Weight | 391.41 |
IUPAC Name | 2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C19H16F3N3OS/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)27-12-17(26)24-15-9-7-14(8-10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Standard InChI Key | IGWDMIPUQVVXTO-UHFFFAOYSA-N |
SMILES | CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring and a trifluoromethyl group. This compound is classified as a sulfonamide due to the presence of the sulfanyl group, which is known for its biological activity, particularly in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves reactions conducted under inert atmospheres to prevent oxidation, using solvents such as dimethylformamide or dichloromethane. Reaction conditions like temperature and time are optimized to achieve maximum yield and purity.
Synthesis Methods
Method | Solvent | Conditions |
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Method A | Dimethylformamide | Inert atmosphere, controlled temperature |
Method B | Dichloromethane | Inert atmosphere, optimized reaction time |
Chemical Reactions
The compound can participate in various chemical reactions, including those monitored by techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.
Potential Applications
This compound has potential applications in various scientific fields, particularly in pharmaceuticals as an antimicrobial or anticancer agent due to its structural components.
Biological Activity
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Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
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Anticancer Activity: The presence of the trifluoromethyl group and imidazole ring suggests potential anticancer properties.
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on its potential therapeutic applications. The unique combination of functional groups in its structure suggests it could be a valuable compound for further study in medicinal chemistry.
Future Research Directions
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In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.
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Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.
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Mechanism of Action: Elucidating the precise mechanism by which the compound exerts its biological effects.
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